molecular formula C12H24 B8728116 2,8-Dimethyl-4-methylenenonane

2,8-Dimethyl-4-methylenenonane

Cat. No.: B8728116
M. Wt: 168.32 g/mol
InChI Key: VTEKUEFBVZNXMD-UHFFFAOYSA-N
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Description

2,8-Dimethyl-4-methylenenonane is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between two carbon atoms, which imparts unique chemical properties to the molecule. This compound is used in various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-4-methylenenonane can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is reacted with an appropriate alkyl halide under the influence of a strong base. Another method involves the use of Grignard reagents, where an alkyl magnesium halide is reacted with an appropriate alkene to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or nickel are used to facilitate the addition of alkyl groups to the double bond of an alkene. These processes are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-4-methylenenonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkenes.

Scientific Research Applications

2,8-Dimethyl-4-methylenenonane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-4-methylenenonane involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is often exploited in catalytic processes, where the compound acts as a substrate for the formation of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Heptene: A straight-chain alkene with a similar structure but without the isobutyl and methyl substituents.

    2-Methyl-1-heptene: An alkene with a methyl group attached to the second carbon atom.

    6-Methyl-1-heptene: An alkene with a methyl group attached to the sixth carbon atom.

Uniqueness

2,8-Dimethyl-4-methylenenonane is unique due to the presence of both isobutyl and methyl groups, which impart distinct chemical properties and reactivity compared to other similar alkenes. These substituents can influence the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,8-dimethyl-4-methylidenenonane

InChI

InChI=1S/C12H24/c1-10(2)7-6-8-12(5)9-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

VTEKUEFBVZNXMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=C)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 30 ml glass bottle, under an argon atmosphere, were added 7.2 milligrams (0.029 millimol) of di(cyclopentadienyl)titanium dichloride, 8 mg (0.072 millimol) of 1,4-diazabicyclo(2.2.2)octane, 5 ml (40.0 millimol) of 4-methyl-1-pentene, 7 ml of chlorobenzene, and 0.045 ml (0.44 millimol) of ethylaluminum dichloride. After a two hour reaction at 25° C., there had been formed 1.08 millimol of 2-isobutyl-6-methyl-1-heptene.
[Compound]
Name
glass
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.045 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7.2 mg
Type
catalyst
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One

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